3-O-Methyl 17beta-Estradiol
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Overview
Description
3-O-Methyl 17β-Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the addition of a methyl group at the 3-position of the estradiol molecule, which modifies its biological activity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-O-Methyl 17β-Estradiol can be synthesized through various chemical reactions involving estradiol as the starting material. One common method involves the methylation of estradiol using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction typically takes place in an organic solvent, such as methanol or acetonitrile, and may require a catalyst to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of 3-O-Methyl 17β-Estradiol involves large-scale chemical synthesis using reactors designed for high-volume reactions. The process includes the purification and isolation of the compound to achieve the desired purity and yield. Advanced techniques such as chromatography and crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-O-Methyl 17β-Estradiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Methylating agents like methyl iodide or dimethyl sulfate are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and methylated analogs of 3-O-Methyl 17β-Estradiol. These products are often used in further research and development.
Scientific Research Applications
3-O-Methyl 17β-Estradiol has a wide range of applications in scientific research, including:
Chemistry: It serves as a reference compound in the study of estrogenic activity and the synthesis of other estrogen derivatives.
Biology: Researchers use it to investigate the biological effects of estrogen and its role in various physiological processes.
Medicine: It is explored for potential therapeutic uses, such as hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: The compound is utilized in the development of pharmaceuticals and other products that require estrogenic activity.
Mechanism of Action
3-O-Methyl 17β-Estradiol is compared with other similar compounds, such as estradiol, ethinyl estradiol, and mestranol. While these compounds share structural similarities, 3-O-Methyl 17β-Estradiol is unique in its methylated position, which affects its binding affinity and biological activity. This modification can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Estradiol
Ethinyl Estradiol
Mestranol
17α-Estradiol
17β-Estradiol-D5
Properties
IUPAC Name |
2-[(3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDZPRJOUBDGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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